diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and two ester groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with diethyl oxalate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Alcohol derivatives of the pyrazole compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and methoxy groups can enhance its binding affinity to these targets. Additionally, the ester groups can undergo hydrolysis to release active metabolites that further contribute to its biological effects .
Comparison with Similar Compounds
Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate can be compared with other pyrazole derivatives such as:
Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the methoxy group, which may result in different biological activities.
Diethyl 4-amino-1-(4-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate: The nitro group can significantly impact its electronic properties and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
diethyl 4-amino-1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-23-15(20)13-12(17)14(16(21)24-5-2)19(18-13)10-6-8-11(22-3)9-7-10/h6-9H,4-5,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNBDSXICCILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)OC)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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